molecular formula C9H10O2 B024188 Benzyloxyacetaldehyde CAS No. 60656-87-3

Benzyloxyacetaldehyde

Cat. No. B024188
CAS RN: 60656-87-3
M. Wt: 150.17 g/mol
InChI Key: NFNOAHXEQXMCGT-UHFFFAOYSA-N
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Description

Benzyloxyacetaldehyde is a chemical compound related to the family of aromatic aldehydes. It is studied in various chemical reactions and is known for its role in synthetic chemistry.

Synthesis Analysis

Benzyloxyacetaldehyde can be synthesized through various methods. One such method involves the catalytic reaction of aromatic aldehydes with methoxy and dimethoxy acetaldehyde (Demir et al., 2003). Another approach is the asymmetric intermolecular oxidative dehydrogenative α-alkylation of aldehydes using molecular oxygen as an oxidant (Zhang et al., 2011).

Molecular Structure Analysis

The molecular structure of Benzyloxyacetaldehyde and its derivatives can be complex. For instance, the crystal structure of dimethylaluminum N-phenylbenzimidate dimer, a catalyst for polymerization of acetaldehyde derivatives, has been determined, providing insight into molecular configurations (Kai et al., 1971).

Chemical Reactions and Properties

Benzyloxyacetaldehyde participates in various chemical reactions. For instance, gold-catalyzed reactions of 2-(ynol)aryl aldehydes, including derivatives of benzyloxyacetaldehyde, have been investigated, leading to the formation of benzochromanes and benzobicyclo[n.3.1]acetals (Liu & Hammond, 2010).

Physical Properties Analysis

The physical properties of benzyloxyacetaldehyde derivatives can be studied through various analytical techniques. For example, pyrolysis GC-MS and FTIR have been used to study the formation of benzaldehyde from phenylacetaldehyde, shedding light on the thermal behavior and stability of these compounds (Chu & Yaylayan, 2008).

Scientific Research Applications

  • Benzaldehyde lyase from Pseudomonas fluorescens has been shown to catalyze enantioselective carboligation of aromatic aldehydes with methoxy and dimethoxy acetaldehyde, offering insights into enzyme-catalyzed reactions and synthesis pathways (Demir et al., 2003).

  • A method for producing tert-butyl peroxyacetals from benzyl, allyl, and propargyl ethers using iron-catalyzed CH bond functionalization has been developed, with implications for the synthesis of peroxyorthoesters (Iwata et al., 2012).

  • Gold-catalyzed cascade annulations of 2-(ynol)aryl aldehydes have been utilized for the facile synthesis of benzochromanes and benzobicyclo[n.3.1]acetals, suggesting new approaches in organic synthesis (Liu et al., 2010).

  • A simple and versatile method for the synthesis of acetals from aldehydes and ketones using bismuth triflate has been established, enabling the conversion of carbonyl compounds to 1,3-dioxolane without benzene (Leonard et al., 2002).

  • Pd catalysts have shown high activity and selectivity for benzyl alcohol oxidation, relevant to pharmaceutical and agricultural industries (Chan-Thaw et al., 2018).

  • A fluorescence probe, BD-CHO, has been effective in detecting formaldehyde levels in living cells, kidney tissues, and Daphnia magna, aiding in studies related to formaldehyde in biological processes (Yang et al., 2018).

  • Benzyloxyacetaldehyde (2(Phenylmethoxy)acetaldehyde) has been identified as a versatile aldehyde in chemical synthesis (MacDonald & Beauchemin, 2014).

  • Aerobic alcohol oxidation using a CuI/TEMPO catalyst system presents a green method for converting benzyl alcohols to aldehydes in undergraduate organic chemistry labs (Hill et al., 2013).

  • Diastereoselective synthesis of (-)--multistriatin from benzyloxyacetaldehyde (3) and chiral boronate 4 has been achieved with high isomeric purity (Hoffmann & Helbig, 1981).

Safety And Hazards

Benzyloxyacetaldehyde is classified as hazardous according to the 2012 OSHA Hazard Communication Standard. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-phenylmethoxyacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-6-7-11-8-9-4-2-1-3-5-9/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNOAHXEQXMCGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30209468
Record name (Phenylmethoxy)acetaldehyde
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Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-(Benzyloxy)acetaldehyde

CAS RN

60656-87-3
Record name (Benzyloxy)acetaldehyde
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Record name (Phenylmethoxy)acetaldehyde
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Record name (Phenylmethoxy)acetaldehyde
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Record name (phenylmethoxy)acetaldehyde
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Record name 2-(Benzyloxy)acetaldehyde
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Synthesis routes and methods I

Procedure details

In accordance with Scheme IV, benzyloxyacetaldehyde diethyl acetal is hydrolyzed with dilute sulfuric acid giving benzyloxyacetaldehyde, which is then reacted with allyl magnesium bromide to give 1-phenylmethoxy-4-penten-2-ol. This alcohol, is brominated with bromine in carbon tetrachloride or dichloromethane at -20° C. to 0° C. to give 4,5-dibromo-1-(phenylmethoxy)-2-pentanol. This dibromo alcohol, in aqueous methanol, is cyclized with calcium hydroxide in the presence of calcium bromide, to give a racemic mixture of trans and cis-4-bromo-2[(phenylmethoxy)methyl]tetrahydrofuran, IX and X respectively, which is separated by flash column chromatography using silica gel. The trans bromide, IX, is reacted with potassium thioacetate, in a dipolar aprotic solvent, to give cis-[5-[(phenylmethoxy)methyl]-3-tetrahydrofuranyl]ethanethioate, XI. The thioacetate, XI, is reacted with iodotrimethylsilane to give cis-[5-(hydroxymethyl)-3-tetrahydrofuranyl]ethanethioate, XIII. In the same manner, the cis bromide, X, is convened to the trans-[5-(hydroxymethyl)-3-tetra-hydrofuranyl]ethanethioate, XIV.
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Synthesis routes and methods II

Procedure details

A stirring mixture of 100 g of benzyloxyacetaldehyde diethyl acetal, 500 ml of tetrahydrofuran and 400 ml of 2N sulfuric acid is heated at reflux temperature for 45 minutes. The resulting solution is cooled to room temperature, concentrated in vacuo to 400 ml volume and diluted with 1000 ml of chloroform. The organic layer is washed with water, cold saturated sodium bicarbonate, saturated sodium chloride and dried. The filtrate is evaporated in vacuo to give the product as an oil. The crude oil is purified by Kugelrohr distillation (bath temperature 100° C.) to give 59.0 g of the desired product as a colorless oil.
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100 g
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400 mL
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500 mL
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Synthesis routes and methods III

Procedure details

Into a suspension of water (1055 g) and sodium periodate (406 g) was dropped 3-benzyloxy-1,2-propanediol (366 g, 2.0 mol) at 20 to 25° C. over a period of 21 hours, and the mixture was stirred for 2 hours. Ethyl acetate (495 ml) was added, and the mixture was filtrated and washed. The aqueous layer was extracted with ethyl acetate (825 ml) again, and the organic layers were combined, and washed with a 10% sodium thiosulfate aqueous solution (363 g). The organic layer was treated with phosphoric acid to regulate pH to around 7, then, washed twice with 5% saline (660 g) and dehydrated over anhydrous magnesium sulfate (100 g). Magnesium sulfate was filtrated off, and hydroquinone (1.3 g) was added, the solvent was distilled off, to obtain a title compound (259 g, yield 85.9%).
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1055 g
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406 g
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366 g
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495 mL
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Yield
85.9%

Synthesis routes and methods IV

Procedure details

Example 1 was repeated except that 2.5 g (30 mmoles) of sodium hydrogen carbonate was used instead of 2.6 g (15 mmoles ) of dipotassium hydrogen phosphate, to obtain 7.1 g of benzyloxyacetaldehyde and 4.5 g of 2-benzyloxyethanol (yield of benzyloxyacetaldehyde based on the 2-benzyloxyethanol that had reacted: 66.8%, ratio of recovery of 2-benzyloxyethanol: 29.6%).
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2.5 g
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Synthesis routes and methods V

Procedure details

Example 1 was repeated except that 100 ml of methyl isobutyl ketone was used instead of 100 ml of dichlo-romethane, to obtain 7.6 g of benzyloxyacetaldehyde and 5.5 g of 2-benzyloxyethanol (yield of benzyloxyacetaldehyde based on the 2-benzyloxyethanol that had reacted: 79.5%, ratioof recoveryof2-benzyloxyethanol: 36.3%).
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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